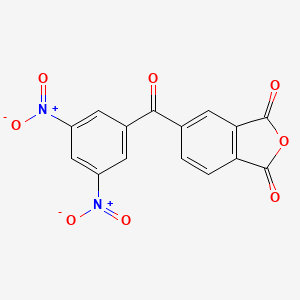
5-(3,5-dinitrobenzoyl)-2-benzofuran-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-dinitrobenzoyl)-2-benzofuran-1,3-dione is an organic compound characterized by the presence of a benzofuran ring substituted with a 3,5-dinitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-dinitrobenzoyl)-2-benzofuran-1,3-dione typically involves the following steps:
Nitration of Benzoic Acid: The starting material, benzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 3,5-dinitrobenzoic acid.
Formation of 3,5-Dinitrobenzoyl Chloride: 3,5-dinitrobenzoic acid is then reacted with thionyl chloride or phosphorus pentachloride to produce 3,5-dinitrobenzoyl chloride.
Coupling with Benzofuran: The final step involves the coupling of 3,5-dinitrobenzoyl chloride with 2-benzofuran-1,3-dione under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-dinitrobenzoyl)-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, sodium borohydride, and catalytic hydrogenation are commonly used for reduction reactions.
Nucleophiles: Amines, alcohols, and thiols are typical nucleophiles used in substitution reactions.
Major Products
Reduction Products: The reduction of nitro groups results in the formation of amino derivatives.
Substitution Products: Nucleophilic substitution leads to the formation of various substituted benzofuran derivatives.
Scientific Research Applications
5-(3,5-dinitrobenzoyl)-2-benzofuran-1,3-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3,5-dinitrobenzoyl)-2-benzofuran-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity and biological activity, often participating in redox reactions and forming reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic Acid: Shares the dinitrobenzoyl moiety but lacks the benzofuran ring.
3,5-Dinitrobenzoyl Chloride: Similar in structure but used primarily as an intermediate in organic synthesis.
Uniqueness
5-(3,5-dinitrobenzoyl)-2-benzofuran-1,3-dione is unique due to the combination of the benzofuran ring and the 3,5-dinitrobenzoyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-(3,5-dinitrobenzoyl)-2-benzofuran-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6N2O8/c18-13(7-1-2-11-12(5-7)15(20)25-14(11)19)8-3-9(16(21)22)6-10(4-8)17(23)24/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIJASLAYCWBBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













